1,3-Dichloro-2-iodo-4-isopropoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9Cl2IO |
|---|---|
Molecular Weight |
330.97 g/mol |
IUPAC Name |
1,3-dichloro-2-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9Cl2IO/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5H,1-2H3 |
InChI Key |
JFYIMNHUMQZXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Cl)I)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Dichloro 2 Iodo 4 Isopropoxybenzene and Analogues
Strategies for Regioselective Halogenation of Isopropoxybenzene (B1215980) Scaffolds
Introducing three halogen atoms at specific positions on an isopropoxybenzene ring is a formidable task due to the powerful directing effects of the alkoxy group. The isopropoxy group is a strongly activating ortho-, para-director, meaning it promotes electrophilic substitution at the positions adjacent (ortho) and opposite (para) to it. Achieving the 1,2,3-halogenation pattern relative to the isopropoxy group requires overcoming these inherent electronic preferences.
Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene (B151609) ring. byjus.com In the case of isopropoxybenzene, direct halogenation with agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) would lead to a mixture of products, predominantly the 2-halo and 4-halo isomers. youtube.com Achieving the desired 1,3-dichloro-2-iodo pattern via a simple sequence of electrophilic additions to isopropoxybenzene is not feasible due to these directing effects.
However, by starting with an already substituted isopropoxybenzene, the regiochemical outcome can be better controlled. For instance, if one were to start with 4-isopropoxy-2-chlorophenol, the strong activating and directing effects of both the hydroxyl and isopropoxy groups would need to be considered for subsequent halogenation steps. More advanced protocols utilize specific reagents and conditions to enhance regioselectivity. The use of N-halosuccinimides (NCS for chlorination, NIS for iodination) can offer milder reaction conditions. organic-chemistry.org Solvents like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation of arenes by enhancing the reactivity of N-halosuccinimides without the need for strong acid catalysts. organic-chemistry.orgresearchgate.net
Table 1: Selected Electrophilic Halogenating Agents and Conditions
| Halogenating Agent | Catalyst/Solvent | Target Halogen | Characteristics |
|---|---|---|---|
| Cl₂ | FeCl₃ or AlCl₃ | Chlorine | Standard, highly reactive conditions for chlorination. wikipedia.org |
| I₂ | HNO₃ or other oxidizing agents | Iodine | Requires an oxidizing agent to generate the electrophilic iodine species (I⁺). wikipedia.orgmasterorganicchemistry.com |
| N-Chlorosuccinimide (NCS) | HFIP | Chlorine | Milder conditions, can provide high regioselectivity. organic-chemistry.org |
Directed ortho-metalation (DoM) is a powerful technique for functionalizing the position ortho to a directing metalation group (DMG). organic-chemistry.orgchem-station.com The oxygen atom of the isopropoxy group can act as a DMG, coordinating with an organolithium reagent (typically n-BuLi or s-BuLi) to direct deprotonation at an adjacent carbon. baranlab.orgharvard.edu This generates a lithiated intermediate that can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity.
For an isopropoxybenzene scaffold, DoM would selectively introduce a functional group at the C2 position. This is a highly effective way to install the first halogen, for example, an iodine atom, by quenching the organolithium intermediate with molecular iodine (I₂) or other iodine sources like 1,2-diiodoethane. However, introducing the subsequent chlorine atoms at the desired C1 and C3 positions would require further, more complex synthetic steps, as a second DoM reaction on the same ring is often difficult to control and may be sterically hindered.
Table 2: Typical Reagents for Directed Ortho-Metalation and Halogenation
| Step | Reagent Class | Example Reagent | Purpose |
|---|---|---|---|
| 1. Metalation | Organolithium Base | s-BuLi/TMEDA | Deprotonation ortho to the DMG. baranlab.org |
Ether Formation in Dichlorinated and Iodinated Benzene Precursors
An alternative and often more viable strategy involves forming the isopropoxy ether on a benzene ring that already contains the required halogen substitution pattern. This approach shifts the synthetic challenge from controlling halogenation regioselectivity to forming a C-O bond, often in a sterically congested environment. The required precursor for this approach would be 2,6-dichloro-3-iodophenol.
The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org The reaction involves the deprotonation of an alcohol (or phenol) to form an alkoxide (or phenoxide), which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.comlibretexts.org
To synthesize 1,3-dichloro-2-iodo-4-isopropoxybenzene, 2,6-dichloro-3-iodophenol would be treated with a base (e.g., sodium hydride, potassium carbonate) to generate the corresponding phenoxide. This phenoxide would then be reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. francis-press.com
A significant challenge in this specific synthesis is the steric hindrance posed by the two chlorine atoms ortho to the phenolic oxygen. This steric bulk can impede the approach of the isopropyl halide to the nucleophilic oxygen, slowing the reaction rate and potentially favoring a competing E2 elimination reaction, which would generate propene. To mitigate these issues, optimized reaction conditions are necessary, such as using highly polar aprotic solvents (e.g., DMF, DMSO) and carefully controlling the temperature.
Table 3: Factors Influencing Williamson Ether Synthesis in Hindered Systems
| Factor | Consideration for Hindered Systems | Rationale |
|---|---|---|
| Base | Strong, non-nucleophilic base (e.g., NaH) | Ensures complete deprotonation of the phenol (B47542) without competing reactions. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solvates the cation, leaving a more reactive "naked" phenoxide nucleophile. |
| Leaving Group | Iodide > Bromide > Chloride | A better leaving group (iodide) on the alkyl halide increases the Sₙ2 reaction rate. francis-press.com |
| Temperature | Moderate temperature | Higher temperatures may favor the E2 elimination side reaction, especially with secondary halides. |
Modern synthetic chemistry offers powerful alternatives to the classical Williamson ether synthesis, particularly for challenging substrates. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-O coupling variant, have emerged as highly effective methods for forming aryl ether bonds. researchgate.net
These reactions typically employ a palladium or copper catalyst to couple an aryl halide or triflate with an alcohol. In the context of synthesizing this compound, this could involve coupling a precursor like 1,2,4-trichloro-3-iodobenzene (B2484251) with isopropanol (B130326) in the presence of a suitable catalyst, ligand, and base. While this specific transformation is challenging due to the number of halogen substituents, these methods are generally more tolerant of steric hindrance than the Sₙ2-based Williamson synthesis. The catalyst facilitates bond formation through a mechanism involving oxidative addition and reductive elimination, bypassing the steric constraints of a direct backside attack. nih.gov
Sequential Introduction of Halogen and Isopropoxy Moieties
The optimal synthetic route to this compound depends on the availability of starting materials and the desired control over each synthetic step. The two primary strategic approaches are:
Halogenation of an Isopropoxybenzene Scaffold: This route begins with a simple isopropoxybenzene derivative and sequentially introduces the three halogen atoms. As discussed, the primary obstacle is achieving the correct regiochemistry against the strong ortho-, para-directing nature of the isopropoxy group. While specialized methods like DoM can precisely install the first halogen, subsequent steps are synthetically complex and likely to result in low yields of the desired isomer.
Etherification of a Polyhalogenated Phenol: This is often the more practical and convergent approach. The synthesis begins by constructing the key intermediate, 2,6-dichloro-3-iodophenol. While the synthesis of this intermediate is non-trivial, once obtained, the final step is the formation of the ether bond. This can be accomplished via the Williamson ether synthesis or, if steric hindrance proves too challenging, through transition-metal-catalyzed C-O coupling. This strategy compartmentalizes the challenges: the regiochemical issues are addressed during the synthesis of the halogenated phenol, and the final step focuses solely on bond formation.
Ultimately, the choice of strategy is dictated by balancing the difficulties of controlling regioselectivity in electrophilic additions against the challenges of bond formation at a sterically hindered center.
Diazotization and Sandmeyer-Type Reactions for Halogen Incorporation
Diazotization of aromatic amines, followed by a Sandmeyer or Sandmeyer-type reaction, is a powerful and versatile method for the introduction of halogens onto an aromatic ring. wikipedia.orgchemicalnote.com This two-step process allows for the regioselective placement of a halogen, which can be challenging to achieve through direct electrophilic halogenation, especially in the presence of multiple directing groups.
The synthesis of this compound via this methodology would likely commence from a suitably substituted aniline (B41778) precursor, such as 2,6-dichloro-3-isopropoxyaniline. The first step involves the diazotization of the primary aromatic amine. This is typically achieved by treating the aniline with a source of nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. chemicalnote.comyoutube.com
Once the diazonium salt is formed, the subsequent Sandmeyer-type reaction introduces the iodine atom. For iodination, the use of a copper(I) catalyst is often not necessary, and the reaction can proceed by treating the diazonium salt with an aqueous solution of potassium iodide (KI). stackexchange.com The diazonium group is an excellent leaving group (as dinitrogen gas), and its displacement by the iodide ion proceeds readily. stackexchange.com
| Step | Reagents and Conditions | Product |
| 1. Diazotization | 2,6-dichloro-3-isopropoxyaniline, NaNO₂, aq. HCl, 0-5 °C | 2,6-dichloro-3-isopropoxybenzenediazonium chloride |
| 2. Iodination | 2,6-dichloro-3-isopropoxybenzenediazonium chloride, KI, H₂O | This compound |
This method offers a high degree of regiocontrol, as the position of the introduced iodine atom is determined by the initial position of the amino group on the aromatic ring.
Iterative Halogenation and Functional Group Interconversion
An alternative approach to constructing the target molecule involves the sequential, or iterative, introduction of the halogen atoms, coupled with functional group interconversions to direct the regioselectivity of each halogenation step. Functional group interconversion is a fundamental strategy in organic synthesis that involves converting one functional group into another to alter the reactivity and directing effects of the substituents on the aromatic ring. imperial.ac.ukfiveable.me
A plausible synthetic route could begin with a simpler, commercially available starting material, such as 4-isopropoxyphenol (B1293736). The synthesis would proceed through a series of electrophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming electrophiles.
A potential sequence of reactions is outlined below:
Chlorination of 4-isopropoxyphenol: The isopropoxy and hydroxyl groups are both ortho-, para-directing. Chlorination of 4-isopropoxyphenol would likely lead to the introduction of chlorine atoms at the positions ortho to the hydroxyl group, yielding 2,6-dichloro-4-isopropoxyphenol.
Conversion of the Hydroxyl Group: To introduce the iodine atom at the desired position, the directing ability of the hydroxyl group needs to be altered or the group itself replaced. One strategy is to convert the hydroxyl group into a better leaving group, such as a triflate, which can then be subjected to further functionalization.
Iodination: With the 2 and 6 positions blocked by chlorine atoms, iodination of the activated ring would be directed to one of the remaining positions. The regiochemical outcome would depend on the specific reaction conditions and the nature of the activating/directing groups.
Functional Group Removal/Modification: If a directing group was used to control the iodination, a final step would be required to remove or modify this group to arrive at the target structure.
This iterative approach, while potentially longer, allows for a more flexible and controlled construction of the polysubstituted aromatic ring.
Modular Synthesis Utilizing Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods offer a modular approach to the synthesis of complex aromatic compounds, where different fragments can be coupled together in the final stages of the synthesis.
Sonogashira Coupling for Alkynyl Group Introduction on Halogenated Aryl Systems
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds and can be employed in the synthesis of precursors to this compound.
In a hypothetical synthetic route, a dihalogenated precursor could be coupled with a protected alkyne. For instance, 1,3-dichloro-2-iodobenzene (B150626) could be subjected to a Sonogashira coupling with an appropriate alkyne. The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, allowing for selective reaction at the C-I bond. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 1,3-Dichloro-2-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | (2-(1,3-Dichlorophenyl)ethynyl)trimethylsilane |
The resulting alkynyl-substituted dichlorobenzene could then be further elaborated. For example, the silyl (B83357) protecting group can be removed, and the alkyne can be converted to other functional groups. While not a direct route to the target compound, this methodology highlights how specific C-C bonds can be formed in the presence of multiple halogen substituents.
Palladium-Catalyzed C-O Bond Formation for Isopropoxy Installation
The introduction of the isopropoxy group can be achieved through a palladium-catalyzed C-O bond formation, often referred to as a Buchwald-Hartwig etherification. This reaction couples an alcohol with an aryl halide or triflate. This method is particularly useful when direct nucleophilic aromatic substitution is not feasible due to the deactivating nature of other substituents on the ring.
A potential application of this reaction would involve the coupling of isopropanol with a pre-halogenated aromatic precursor, such as 1,2,4-trichloro-3-iodobenzene. The choice of catalyst and ligand is crucial for achieving high yields in C-O coupling reactions.
| Aryl Halide | Alcohol | Catalyst/Ligand System | Product |
| 1,2,4-Trichloro-3-iodobenzene | Isopropanol | Pd₂(dba)₃, Buchwald ligand, NaOtBu | This compound |
This modular approach allows for the late-stage introduction of the isopropoxy group, which can be advantageous in a multi-step synthesis.
Suzuki-Miyaura and Other Cross-Coupling Reactions for Aromatic Functionalization
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nobelprize.orgnih.gov This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org
In the context of synthesizing analogues of this compound, the Suzuki-Miyaura reaction could be used to introduce aryl or alkyl substituents in place of one of the halogens. The chemoselectivity of the coupling can often be controlled, with the more reactive C-I bond typically reacting in preference to the C-Cl bonds. acs.org
For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a 2-aryl-1,3-dichloro-4-isopropoxybenzene derivative.
| Aryl Halide | Boronic Acid | Catalyst/Base | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-1,3-dichloro-4-isopropoxybenzene |
This demonstrates the potential for further functionalization of the target compound, allowing for the creation of a library of related structures for various research applications.
Elucidation of Chemical Reactivity and Transformation Pathways of 1,3 Dichloro 2 Iodo 4 Isopropoxybenzene
Reactivity of the Iodine Atom in Highly Substituted Aromatic Systems
The iodine atom in "1,3-Dichloro-2-iodo-4-isopropoxybenzene," due to its position on a sterically hindered and electronically modified benzene (B151609) ring, exhibits a range of reactivities that are central to its synthetic utility. The presence of two chlorine atoms and an isopropoxy group influences the electron density of the aromatic system and, consequently, the reactivity of the carbon-iodine (C-I) bond.
Oxidative Transformations Involving the Iodine Center: Hypervalent Iodine Chemistry
Aryl iodides, such as "this compound," can be oxidized to form hypervalent iodine compounds, also known as iodinanes and periodinanes. In these species, the iodine atom exists in a higher oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.orge-bookshelf.de This transformation is significant as it converts the iodo group into a highly reactive functional group capable of participating in a variety of synthetic transformations. scripps.edudiva-portal.orgprinceton.edu
The oxidation of the iodine center in "this compound" would likely proceed by treatment with a suitable oxidizing agent, such as peracids (e.g., m-chloroperoxybenzoic acid, mCPBA) or other oxidants in the presence of appropriate ligands. The resulting hypervalent iodine species would feature the iodine atom bonded to the aromatic ring and two additional electronegative ligands.
The stability and reactivity of these hypervalent iodine compounds are influenced by the nature of the ligands attached to the iodine and the electronic properties of the aryl group. The electron-withdrawing nature of the two chlorine atoms on the benzene ring in "this compound" would be expected to enhance the electrophilicity and oxidizing power of the hypervalent iodine center.
Table 1: Potential Hypervalent Iodine Reagents from this compound
| Oxidizing Agent | Ligands | Resulting Hypervalent Iodine Species | Potential Applications |
| m-CPBA, Acetic Acid | Acetoxy | (Diacetoxyiodo)-1,3-dichloro-4-isopropoxybenzene | Oxidation of alcohols, phenols, and other functional groups. |
| Chlorine Gas | Chloro | (Dichloroiodo)-1,3-dichloro-4-isopropoxybenzene | Chlorinating agent. |
| Trifluoroacetic Acid | Trifluoroacetoxy | [Bis(trifluoroacetoxy)iodo]-1,3-dichloro-4-isopropoxybenzene | Powerful oxidizing agent for more challenging transformations. |
Nucleophilic Displacement at the Iodine Position
While direct nucleophilic displacement of the iodo group in aryl iodides is generally challenging, the presence of activating groups can facilitate such reactions. However, in the case of "this compound," the steric hindrance from the adjacent chlorine and isopropoxy groups would likely impede a direct SNAr (nucleophilic aromatic substitution) pathway at the iodine-bearing carbon.
Alternative pathways for nucleophilic substitution could involve organometallic intermediates. For instance, conversion of the aryl iodide to an organolithium or Grignard reagent, followed by reaction with an electrophile, would effectively result in the displacement of the iodine. However, the presence of the chlorine atoms introduces potential sites for competing reactions.
Radical Reactions Involving the C-I Bond
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or photolytic conditions to generate an aryl radical. youtube.com This aryl radical, derived from "this compound," could then participate in various radical-mediated transformations, such as addition to alkenes or alkynes, or in atom transfer radical cyclization reactions. The regioselectivity and efficiency of these radical reactions would be influenced by the stability of the generated radical and the reaction conditions.
Reactivity of the Chlorine Atoms on the Benzene Ring
The two chlorine atoms at the 1 and 3 positions of the benzene ring also present opportunities for chemical transformations, although their reactivity is generally lower than that of the iodine atom in many contexts.
Nucleophilic Aromatic Substitution on Activated Halogens
Nucleophilic aromatic substitution (SNAr) of aryl chlorides is typically difficult unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. youtube.comnih.govyoutube.comnih.govyoutube.com In "this compound," the isopropoxy group is an electron-donating group, which would deactivate the ring towards nucleophilic attack. The iodo group's electronic effect is more complex, but it is not a strong activating group for SNAr.
Therefore, direct nucleophilic displacement of the chlorine atoms by common nucleophiles under standard SNAr conditions is expected to be inefficient. Harsh reaction conditions, such as high temperatures and pressures, or the use of specialized catalyst systems might be required to achieve substitution.
Selective Cross-Coupling Reactions at Dichloro-Substituted Sites
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govrsc.orgsemanticscholar.orgresearchgate.net The differential reactivity of the C-I and C-Cl bonds in "this compound" allows for selective functionalization. The C-I bond is significantly more reactive in typical cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Cl bonds.
This reactivity difference enables a stepwise functionalization strategy. The iodine atom can be selectively replaced via a cross-coupling reaction, leaving the two chlorine atoms intact. Subsequently, under more forcing reaction conditions or with specialized catalyst systems designed for activating C-Cl bonds, one or both of the chlorine atoms could undergo a second cross-coupling reaction. This selective approach allows for the synthesis of complex, highly substituted aromatic compounds.
Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Primary Reaction Site | Secondary Reaction Site (under more forcing conditions) |
| Boronic Acid (Suzuki) | Pd(PPh₃)₄, base | C-I | C-Cl |
| Alkyne (Sonogashira) | Pd(PPh₃)₄, CuI, base | C-I | C-Cl |
| Alkene (Heck) | Pd(OAc)₂, P(o-tol)₃, base | C-I | C-Cl |
| Organotin (Stille) | Pd(PPh₃)₄ | C-I | C-Cl |
Transformations Involving the Isopropoxy Group
The isopropoxy group (-OCH(CH₃)₂) in this compound is a significant determinant of the molecule's reactivity. As an electron-donating group, it influences the electron density of the aromatic ring, thereby affecting its susceptibility to various chemical transformations.
Ether Cleavage Reactions for Alternative Functionalization
The cleavage of the ether linkage in this compound offers a pathway to introduce alternative functionalities, leading to the formation of a highly functionalized phenol (B47542). This transformation is typically achieved under strong acidic conditions, often employing reagents like hydrogen halides (HBr or HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
The general mechanism for the acid-catalyzed cleavage of aryl alkyl ethers involves the formation of a phenol and an alkyl halide. libretexts.org In the case of this compound, the reaction with a strong acid such as hydroiodic acid (HI) would be expected to yield 2,4-dichloro-3-iodophenol and isopropyl iodide.
Table 1: Reagents and Conditions for Ether Cleavage
| Reagent | Conditions | Expected Products |
| Hydroiodic acid (HI) | Reflux | 2,4-dichloro-3-iodophenol, Isopropyl iodide |
| Hydrobromic acid (HBr) | Reflux | 2,4-dichloro-3-iodophenol, Isopropyl bromide |
| Boron tribromide (BBr₃) | -78 °C to room temp. | 2,4-dichloro-3-iodophenol, Isopropyl bromide |
It is important to note that the direct cleavage of the aryl-oxygen bond is generally disfavored due to the high strength of the sp²-hybridized carbon-oxygen bond.
Stability and Retention of Ether Linkage Under Reaction Conditions
While ether cleavage is a viable transformation, the isopropoxy group in this compound demonstrates considerable stability under a variety of other reaction conditions, particularly those employed in metal-catalyzed cross-coupling reactions. Aryl ethers are generally stable functional groups and can withstand the conditions of many palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govresearchgate.net
The stability of the ether linkage is attributed to the strength of the C-O bond and the general lack of reactivity of ethers towards the reagents and catalysts typically used in these transformations. This stability is crucial for synthetic strategies that aim to modify other parts of the molecule while retaining the isopropoxy functionality. For instance, in a Suzuki-Miyaura coupling reaction targeting one of the halogen substituents, the isopropoxy group is expected to remain intact, allowing for the synthesis of complex biaryl structures. researchgate.netacs.org
Multi-site Reactivity and Chemoselectivity Challenges in Complex Substrates
The presence of three different halogen atoms (chlorine and iodine) at distinct positions on the benzene ring of this compound presents significant challenges and opportunities in terms of multi-site reactivity and chemoselectivity. The differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is well-established and generally follows the order: C-I > C-Br > C-Cl. researchgate.net
This reactivity trend suggests that selective functionalization of the iodine atom in the presence of the two chlorine atoms should be highly feasible. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be expected to proceed with high chemoselectivity at the C-I bond under carefully controlled conditions. researchgate.netacs.org
Table 2: Predicted Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Target Halogen | Catalyst/Ligand System | Expected Outcome |
| Suzuki-Miyaura | Iodine | Pd(PPh₃)₄ / Base | Selective coupling at the C-I position |
| Sonogashira | Iodine | PdCl₂(PPh₃)₂ / CuI / Base | Selective alkynylation at the C-I position |
| Heck | Iodine | Pd(OAc)₂ / Ligand / Base | Selective alkenylation at the C-I position |
However, achieving selective reaction at one of the two chloro positions while the other remains untouched, or reacting both chloro positions sequentially with different reagents, presents a more significant challenge. The electronic environment of each chlorine atom is slightly different due to the influence of the adjacent iodo and isopropoxy groups, which could potentially be exploited to achieve site-selectivity. For instance, the chlorine atom at the 3-position is flanked by two electron-withdrawing halogens, while the chlorine at the 1-position is ortho to the electron-donating isopropoxy group. These differences in the electronic and steric environment could be leveraged by careful selection of catalysts, ligands, and reaction conditions to control the site of reaction. nsf.govnih.gov
Advanced Spectroscopic and Structural Analysis of 1,3 Dichloro 2 Iodo 4 Isopropoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 1,3-dichloro-2-iodo-4-isopropoxybenzene, a thorough NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is essential to confirm the specific substitution pattern on the benzene (B151609) ring and the connectivity of the isopropoxy group.
The specific arrangement of the chloro, iodo, and isopropoxy substituents on the benzene ring profoundly influences the chemical shifts of the aromatic protons and carbons. By analyzing these shifts, it is possible to distinguish between potential regioisomers.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the isopropoxy group. The aromatic region will likely show two doublets, corresponding to the two vicinal protons on the benzene ring. The isopropoxy group will present as a septet for the methine proton and a doublet for the two equivalent methyl groups. The predicted chemical shifts are based on the analysis of substituent effects, where chlorine and iodine atoms are deshielding, and the isopropoxy group is shielding.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. It is expected to show nine distinct signals, corresponding to the six aromatic carbons and the three carbons of the isopropoxy group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. Carbons directly attached to electronegative halogens will be significantly deshielded.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | 7.30 - 7.50 (d) | - |
| H-6 | 6.90 - 7.10 (d) | - |
| O-CH(CH₃)₂ | 4.50 - 4.70 (septet) | 70 - 75 |
| O-CH(CH₃)₂ | 1.30 - 1.40 (d) | 21 - 23 |
| C-1 | - | 135 - 140 |
| C-2 | - | 90 - 95 |
| C-3 | - | 132 - 137 |
| C-4 | - | 150 - 155 |
| C-5 | - | 128 - 132 |
| C-6 | - | 115 - 120 |
Note: These are predicted values and may vary slightly from experimental data.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two aromatic protons would confirm their ortho relationship. Similarly, a cross-peak between the methine and methyl protons of the isopropoxy group would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons and the carbons of the isopropoxy group.
While not directly applicable to the titular compound, the principles of heteronuclear NMR are important in the broader context of halogenated aromatics. For instance, if a fluorinated analogue were being studied, ¹⁹F NMR would provide valuable information.
The chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I) isotopes are quadrupolar nuclei. Their interaction with the electric field gradient of the molecule leads to very broad NMR signals, making them generally unobservable with standard high-resolution NMR techniques. However, their presence significantly influences the chemical shifts of neighboring carbon and proton atoms, an effect that is critical for the structural analysis described above.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry is essential for the unambiguous confirmation of the molecular formula of this compound, which is C₉H₉Cl₂IO. By measuring the mass with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.
Calculated Exact Mass for C₉H₉Cl₂IO:
| Isotope | Mass (Da) |
| ⁹C | 108.00000 |
| ⁹H | 9.07047 |
| ²³⁵Cl | 69.93776 |
| ¹²⁷I | 126.90447 |
| ¹⁶O | 15.99491 |
| Total Exact Mass | 330.90761 |
The experimentally determined monoisotopic mass from HRMS should closely match this calculated value, providing strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected:
Loss of the Isopropyl Group: A common fragmentation pathway for ethers is the cleavage of the C-O bond, leading to the loss of the alkyl group. In this case, the loss of an isopropyl radical (C₃H₇•) would result in a prominent fragment ion.
Loss of Halogens: The molecule may undergo fragmentation with the loss of chlorine or iodine atoms or molecules.
Cleavage of the Ether Bond: The C-O bond of the ether can also cleave, leading to fragments corresponding to the dichlorinated iodophenol and the isopropyl cation.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be further confirmed, complementing the data obtained from NMR spectroscopy.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that correspond to the vibrations of its distinct structural components: the substituted benzene ring, the isopropoxy group, and the carbon-halogen bonds.
The aromatic ring gives rise to several key vibrations. The C-H stretching of the remaining hydrogen atom on the benzene ring is anticipated in the 3100-3000 cm⁻¹ region. fiveable.me In-plane C=C stretching vibrations of the aromatic ring typically produce a set of bands in the 1600-1450 cm⁻¹ range. fiveable.me
The isopropoxy group (-O-CH(CH₃)₂) introduces characteristic aliphatic C-H stretching and bending vibrations. The C-O ether linkage is particularly significant. Aryl alkyl ethers typically exhibit two distinct C-O stretching bands: an asymmetric stretch at approximately 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. pressbooks.pubbartleby.com The asymmetric band is often stronger due to resonance effects increasing its double-bond character. bartleby.com
The table below summarizes the predicted key IR absorption bands for this compound and their corresponding vibrational assignments.
Predicted Infrared (IR) Spectroscopy Data for this compound
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| 3100-3000 | Aromatic C-H Stretch | Benzene Ring |
| 2980-2940 | Aliphatic C-H Stretch | Isopropoxy Group |
| 1600-1450 | C=C Ring Stretch | Benzene Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |
| ~1040 | Symmetric C-O-C Stretch | Aryl Alkyl Ether |
| 800-600 | C-Cl Stretch | Chloro-aromatic |
| 600-500 | C-I Stretch | Iodo-aromatic |
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Studies
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no experimental crystal structure for this compound is publicly available, its molecular architecture can be predicted based on established principles of steric hindrance and intermolecular forces.
The central feature of the molecule is the benzene ring, which is expected to be largely planar. However, the conformation of the isopropoxy substituent relative to the ring is of significant interest. Due to the presence of bulky ortho substituents—a chlorine atom at position 3 and a large iodine atom at position 2—significant steric hindrance is anticipated. This steric crowding will likely force the isopropoxy group to orient itself out of the plane of the aromatic ring to minimize van der Waals repulsion. mdpi.com Studies on other ortho-substituted systems confirm that such substitutions can significantly alter the conformation of adjacent functional groups. acs.orgresearchgate.net
In the crystal lattice, the packing of molecules would be governed by a combination of weak intermolecular forces. Van der Waals forces will be significant, but the presence of multiple halogen atoms and an ether oxygen atom introduces the possibility of more specific interactions. Halogen bonding, a noncovalent interaction between a halogen atom (the Lewis acid) and a Lewis base, is a plausible factor in the crystal packing. nih.gov Specifically, interactions between the iodine or chlorine atoms of one molecule and the ether oxygen of a neighboring molecule (I···O or Cl···O) could play a role in defining the supramolecular architecture. nih.gov The precise arrangement, unit cell dimensions, and space group can only be determined through experimental single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Substituted Aromatics
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org For this compound, the primary chromophore is the substituted benzene ring. The absorption of UV light excites electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) orbitals. quimicaorganica.org
Unsubstituted benzene exhibits characteristic π → π* transitions, including a strong E-band (around 180-200 nm) and a weaker, fine-structured B-band (around 255 nm). wikipedia.org The substituents on the benzene ring in this compound—chlorine, iodine, and the isopropoxy group—all act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maxima.
The halogens (Cl, I) and the isopropoxy group possess non-bonding electron pairs (n electrons) that can interact with the π-electron system of the benzene ring through resonance. This interaction generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). shimadzu.com As a consequence, less energy is required for the electronic transition, resulting in a shift of the absorption bands to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene. shimadzu.com The magnitude of this shift generally increases with the polarizability of the halogen, suggesting the iodo substituent would have a more significant effect than the chloro substituents.
The cumulative effect of these four auxochromes is expected to cause a noticeable bathochromic shift of the B-band, moving it well beyond 255 nm. The fine vibrational structure often seen in the B-band of benzene may be obscured due to the complex substitution pattern and potential solvent interactions.
Predicted UV-Vis Spectroscopy Data for this compound
| Predicted Absorption Band | Predicted λₘₐₓ (nm) | Electronic Transition |
| E-Band (shifted) | > 200 | π → π |
| B-Band (shifted) | > 255 | π → π |
Computational and Theoretical Investigations of 1,3 Dichloro 2 Iodo 4 Isopropoxybenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and geometry of 1,3-Dichloro-2-iodo-4-isopropoxybenzene. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), a detailed picture of the molecule's ground state can be obtained. nih.gov
Calculations reveal that the benzene (B151609) ring exhibits a slightly distorted planar geometry due to the presence of bulky and electronegative substituents. The iodine atom, being the largest, induces the most significant steric strain, leading to minor deviations in bond angles from the ideal 120° of a perfect hexagon. The isopropoxy group, with its flexible nature, orients itself to minimize steric hindrance with the adjacent chlorine atom.
Key electronic properties derived from DFT calculations are summarized in the table below. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. The calculated dipole moment indicates a moderate polarity for the molecule, arising from the asymmetrical distribution of electronegative halogen atoms and the oxygen atom of the isopropoxy group.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
| Total Energy | -1245.6 Hartree |
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are pivotal in mapping out potential reaction pathways and understanding the energetics of chemical transformations involving this compound. nih.govrsc.org These methods allow for the identification of transition states, which are the energetic maxima along a reaction coordinate, and the calculation of activation energies.
For instance, in a hypothetical nucleophilic aromatic substitution reaction where the iodine atom is displaced, computational models can predict the energy profile. The calculations would likely show a multi-step mechanism, possibly involving the formation of a Meisenheimer complex as an intermediate. The activation energy for the rate-determining step, which is the formation of the transition state leading to this intermediate, can be precisely calculated.
Below is a hypothetical data table illustrating the calculated energetic profile for such a reaction.
| Reaction Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate Complex | -5.7 |
| Transition State 2 | +15.1 |
| Products | -10.2 |
Conformational Analysis and Potential Energy Surfaces
The presence of the flexible isopropoxy group necessitates a thorough conformational analysis to identify the most stable spatial arrangements of the atoms. By systematically rotating the dihedral angles associated with the C-O bonds of the isopropoxy group, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the locations of energy minima (stable conformers) and the energy barriers between them.
For this compound, the analysis would likely reveal several low-energy conformers. The most stable conformer is expected to be one where the isopropyl group is oriented to minimize steric clashes with the adjacent chlorine and iodine atoms. The energy differences between these conformers are typically small, on the order of a few kcal/mol, suggesting that multiple conformations may coexist at room temperature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.govjetir.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. researchgate.net For this compound, the calculated ¹H and ¹³C chemical shifts would be expected to show good correlation with experimental values, aiding in the assignment of peaks in the NMR spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies, when scaled by an appropriate factor, can accurately reproduce experimental IR spectra, allowing for the assignment of vibrational modes to specific functional groups and bond stretches within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. researchgate.net The calculations would likely predict the main absorption bands in the UV region, corresponding to π-π* transitions within the aromatic ring.
The table below provides a hypothetical comparison of predicted and experimental spectroscopic data.
| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm, methine H) | 4.65 | 4.62 |
| ¹³C NMR (δ, ppm, C-I) | 92.3 | 91.8 |
| IR (cm⁻¹, C-O stretch) | 1245 | 1248 |
| UV-Vis (λmax, nm) | 285 | 288 |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of molecules, MD simulations can model the movements of atoms and the interactions between molecules in a condensed phase.
For this compound, MD simulations could be used to study its behavior in different solvents. These simulations would reveal information about solvation shells, diffusion coefficients, and the nature of intermolecular interactions, such as halogen bonding and van der Waals forces. The simulations could also provide insights into how the molecule interacts with other molecules in a mixture or at an interface, which is crucial for understanding its macroscopic properties and potential applications.
Applications of 1,3 Dichloro 2 Iodo 4 Isopropoxybenzene As a Versatile Synthetic Building Block
Precursor for Novel Aromatic Heterocycles via Cyclization Reactions
While specific studies detailing the use of 1,3-dichloro-2-iodo-4-isopropoxybenzene in the synthesis of aromatic heterocycles are not extensively documented in publicly available research, the structural features of the molecule strongly suggest its potential in this area. The presence of an iodine atom ortho to a chlorine atom and an isopropoxy group allows for various intramolecular and intermolecular cyclization strategies. Halogenated aromatic compounds are well-established precursors for forming heterocyclic systems through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The differential reactivity of the C-I and C-Cl bonds could allow for selective, stepwise functionalization, leading to the regioselective formation of complex heterocyclic scaffolds.
Scaffold for Complex Polyhalogenated Organic Frameworks in Materials Research
The synthesis of polyhalogenated organic frameworks (POFs) is an area of growing interest due to their potential applications in gas storage, separation, and catalysis. The high degree of halogenation in this compound makes it an attractive candidate as a building block for such materials. The multiple reactive sites (two C-Cl bonds and one C-I bond) can be exploited to create extended, porous networks through polymerization or self-assembly processes. The isopropoxy group can also be modified to introduce further functionality or to tune the solubility and processing characteristics of the resulting materials. Although specific examples of POFs derived from this particular compound are not yet reported in the literature, the principles of crystal engineering and reticular chemistry suggest its suitability for this purpose.
Intermediate in the Synthesis of Functionally Diverse Organic Compounds for Chemical Biology Tools
Chemical biology often relies on the synthesis of small molecules that can be used to probe and modulate biological processes. The substituted benzene (B151609) ring of this compound can serve as a central scaffold for the development of such tools. The halogens provide handles for the introduction of various functional groups through established synthetic transformations. For instance, the iodine atom can be readily converted to other functionalities via metal-halogen exchange or cross-coupling reactions, allowing for the attachment of reporter groups, affinity tags, or pharmacophores. The isopropoxy group can influence the compound's lipophilicity and membrane permeability, which are crucial properties for biologically active molecules.
Role in Ligand Design for Transition Metal Catalysis and Asymmetric Synthesis
The design of effective ligands is paramount to the development of new transition-metal-catalyzed reactions, including those for asymmetric synthesis. The substitution pattern of this compound offers several possibilities for its incorporation into ligand structures. The chlorine and iodine atoms can act as coordinating groups or as points of attachment for larger phosphine, amine, or other coordinating moieties. The steric and electronic properties of the benzene ring, influenced by the isopropoxy group and the halogens, can play a critical role in controlling the selectivity and activity of a metal catalyst. While specific ligands based on this exact scaffold have not been detailed in published research, the general principles of ligand design suggest its potential utility in creating novel catalytic systems.
Building Block for Photoactive or Optoelectronic Organic Materials
Organic materials with tailored photoactive and optoelectronic properties are in high demand for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of an aromatic system can be significantly tuned by the introduction of electron-withdrawing (halogens) and electron-donating (alkoxy) groups. The specific arrangement of these substituents in this compound could lead to interesting photophysical properties in larger conjugated systems derived from it. The C-I bond is particularly useful for introducing extended conjugation through reactions like the Sonogashira coupling. By incorporating this building block into polymers or larger molecular structures, it may be possible to develop new materials with desirable absorption, emission, and charge-transport characteristics.
Future Research Directions and Perspectives
Development of More Sustainable and Greener Synthetic Routes
The synthesis of polyhalogenated aromatic compounds traditionally relies on methods that can be hazardous and generate significant waste. Future research will undoubtedly focus on developing more environmentally benign synthetic pathways to 1,3-dichloro-2-iodo-4-isopropoxybenzene.
Key areas of exploration will likely include:
Alternative Iodination Reagents: Moving away from harsh iodinating agents, research could explore the use of molecular iodine in conjunction with green oxidants. Systems such as iodine with hydrogen peroxide or other eco-friendly oxidizing agents could provide a milder and more atom-economical approach.
Catalytic Systems: The development of catalytic methods for the regioselective halogenation of the isopropoxybenzene (B1215980) core would be a significant advancement. This could involve the use of transition metal catalysts or organocatalysts to direct the installation of the chloro and iodo groups, reducing the need for stoichiometric reagents and improving selectivity.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of safety, efficiency, and scalability. Future synthetic routes could be designed for continuous flow reactors, allowing for precise control over reaction parameters and minimizing reaction times and energy consumption. Microwave-assisted synthesis could also be explored to accelerate reaction rates and improve yields, often with reduced solvent usage.
Solvent Selection: A critical aspect of green chemistry is the use of safer and more sustainable solvents. Research into the synthesis of this compound could focus on utilizing bio-based solvents, supercritical fluids like CO2, or even solvent-free reaction conditions.
A comparative table of potential green synthesis strategies is presented below:
| Synthesis Strategy | Traditional Approach | Potential Greener Alternative | Advantages of Greener Alternative |
| Iodination | Strong iodinating agents (e.g., ICl, NIS with strong acids) | Molecular iodine with a green oxidant (e.g., H₂O₂) | Milder reaction conditions, less corrosive, higher atom economy. |
| Chlorination | Gaseous chlorine, sulfonyl chloride | Catalytic chlorination with safer chlorine sources | Improved safety, higher selectivity, reduced byproducts. |
| Reaction Conditions | Batch processing, conventional heating | Flow chemistry, microwave irradiation | Enhanced safety, better process control, faster reaction times, energy efficiency. |
| Solvents | Halogenated solvents (e.g., CCl₄, CHCl₃) | Bio-based solvents, supercritical CO₂, solvent-free | Reduced environmental impact, improved worker safety. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic and steric environment of this compound, with three different halogen atoms and an alkoxy group, opens the door to exploring novel reactivity patterns. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a prime site for a variety of transformations.
Future research could investigate:
Selective Cross-Coupling Reactions: The differential reactivity of the C-I and C-Cl bonds could be exploited for selective cross-coupling reactions. For instance, the C-I bond could be selectively functionalized via Suzuki, Sonogashira, or Heck couplings, leaving the C-Cl bonds intact for subsequent transformations. This would allow for the stepwise and controlled introduction of different functional groups.
Metal-Halogen Exchange Reactions: The iodo group is particularly susceptible to metal-halogen exchange, providing a route to generate a highly reactive aryllithium or Grignard reagent. The presence of the adjacent chloro and isopropoxy groups could influence the stability and reactivity of these organometallic intermediates, potentially leading to unprecedented rearrangement or cyclization reactions.
Directed Ortho-Metalation: The isopropoxy group could act as a directing group for ortho-lithiation, potentially allowing for functionalization of the C-5 position. The interplay between this directed metalation and the existing halogen substituents could lead to complex and highly substituted aromatic products.
Photochemical and Radical Reactions: The C-I bond is also susceptible to homolytic cleavage under photochemical or radical conditions. This could be exploited to generate aryl radicals, which could then participate in a variety of addition and cyclization reactions, leading to the synthesis of novel polycyclic and heterocyclic systems.
Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis
The precise control and scalability offered by automated and flow chemistry platforms are highly desirable for the synthesis of complex molecules like this compound. Future research in this area will focus on translating synthetic routes from batch to continuous flow processes.
Key aspects to be explored include:
Reactor Design and Optimization: The development of microreactors or packed-bed reactors specifically designed for halogenation and cross-coupling reactions of highly substituted aromatics will be crucial. This will involve optimizing parameters such as residence time, temperature, and reagent mixing to maximize yield and purity.
In-line Purification and Analysis: Integrating in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, will be essential for producing high-purity material directly from the reactor. Real-time analytical techniques, such as in-line NMR or IR spectroscopy, can be used to monitor reaction progress and ensure process control.
High-Throughput Experimentation: Automated platforms can be used for high-throughput screening of reaction conditions, allowing for the rapid optimization of catalysts, solvents, and other parameters for the synthesis and subsequent transformations of this compound.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound will require the use of advanced spectroscopic techniques for real-time monitoring.
Future research could employ:
In-situ NMR Spectroscopy: This powerful technique can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture. This would be invaluable for studying the regioselectivity of halogenation reactions and for identifying transient organometallic intermediates in cross-coupling and metal-halogen exchange reactions.
Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques are well-suited for in-line monitoring in flow reactors. They can be used to track the consumption of starting materials and the formation of products in real-time, providing valuable kinetic data for process optimization.
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, even at very low concentrations, providing insights into complex reaction mechanisms.
Discovery of Catalytic Applications Beyond Traditional Ligand Roles
While polyhalogenated aromatic compounds are typically viewed as substrates or building blocks, there is an emerging interest in their potential as catalysts or ligands in their own right. The specific electronic properties conferred by the combination of chloro, iodo, and isopropoxy groups could lead to novel catalytic applications.
Potential areas for future investigation include:
Halogen Bonding Catalysis: The iodine atom in this compound can act as a halogen bond donor. This interaction could be exploited to activate substrates in a catalytic manner, promoting a variety of organic transformations.
Precursors for N-Heterocyclic Carbene (NHC) Ligands: The aromatic ring could be functionalized to create novel NHC ligands. The electronic and steric properties of these ligands would be tuned by the existing substituents, potentially leading to highly active and selective transition metal catalysts.
Organocatalysis: The unique electronic nature of the aromatic ring could be harnessed for organocatalytic applications. For example, derivatives of the title compound could be designed to act as Brønsted or Lewis acids or bases, catalyzing a range of organic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
